3-Pyridyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFBSYWXMXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371937 | |
| Record name | 3-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-27-6 | |
| Record name | 3-Pyridyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3-Pyridyl Isothiocyanate
The conversion of pyridyl amines to pyridyl isothiocyanates presents distinct challenges compared to their aryl amine counterparts, primarily due to the reduced nucleophilicity of the amino group on the pyridine (B92270) ring. mdpi.comrsc.org This lower reactivity can complicate the initial step of many synthetic procedures. Nevertheless, several effective methods have been developed.
One-Pot Approaches from Pyridyl Amines
A facile and environmentally considerate one-pot synthesis for pyridyl isothiocyanates has been developed from the corresponding amines. mdpi.com This method circumvents the need for hazardous reagents like thiophosgene. The process involves the in situ generation of a dithiocarbamate (B8719985) salt by treating the amine with carbon disulfide in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride. mdpi.comcbijournal.com This intermediate is then subjected to desulfurization mediated by aqueous iron(III) chloride (FeCl₃), which proceeds to completion within an hour at room temperature to yield the final isothiocyanate. mdpi.com The choice of base is critical and depends on the electronic nature of the substituents on the pyridine ring. mdpi.comcbijournal.com
The general procedure using DABCO involves stirring the amine and DABCO in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the dropwise addition of carbon disulfide. After the formation of the dithiocarbamate intermediate is complete, a solution of FeCl₃·6H₂O in water is added to effect the desulfurization. mdpi.com
Reagent-Promoted Decomposition of Dithiocarbamate Salts
A well-established, though often two-step, approach to synthesizing isothiocyanates involves the reagent-promoted decomposition of pre-formed dithiocarbamate salts. mdpi.comrsc.org This method begins with the reaction of a primary amine, such as 3-aminopyridine, with carbon disulfide and a base like triethylamine (B128534) (Et₃N) to generate the intermediate N-pyridyldithiocarbamate salt. mdpi.comprepchem.com
This salt can then be isolated or used directly in the next step, where a desulfurylating agent is introduced to facilitate the elimination of a sulfur atom and form the isothiocyanate. rsc.org A variety of reagents can promote this decomposition, including:
Iron(III) chloride (FeCl₃): As used in the one-pot method, FeCl₃ is an effective desulfurylating agent. mdpi.comcbijournal.com
Ethyl chloroformate: This reagent reacts with the dithiocarbamate salt to produce the crude isothiocyanate. prepchem.com
Other Reagents: The broader literature on isothiocyanate synthesis reports numerous other desulfurylating agents, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), bis(trichloromethyl)carbonate (BTC), and various oxidizing agents like iodine and hydrogen peroxide, although their specific application to this compound may vary in efficiency. rsc.org
Challenges in Synthesis from Pyridyl Amines due to Lower Nucleophilicity
The synthesis of isothiocyanates from pyridyl amines is generally more difficult than from analogous aryl amines. mdpi.com This difficulty stems from the lower nucleophilicity of the amino group attached to the electron-deficient pyridine ring. mdpi.comrsc.org The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, which reduces the electron density on the exocyclic amino group, thereby hampering its initial nucleophilic attack on the electrophilic carbon of carbon disulfide. nih.govresearchgate.net
This reduced reactivity often leads to lower yields or necessitates the use of excess reagents or more forcing reaction conditions to drive the formation of the dithiocarbamate salt intermediate to completion. mdpi.com For pyridyl amines bearing additional electron-withdrawing groups, this challenge becomes even more pronounced. mdpi.com
Novel Synthetic Strategies for Pyridyl Isothiocyanates with Electron-Withdrawing Groups
To address the challenge of synthesizing pyridyl isothiocyanates with strongly electron-withdrawing groups (e.g., NO₂, CN, CO₂Me), a modified one-pot strategy has been devised. mdpi.com The key innovation is the use of a stronger base, sodium hydride (NaH), in a solvent like dimethylformamide (DMF). mdpi.comcbijournal.com
In this procedure, the electron-deficient aminopyridine is first treated with NaH at 0 °C. The deprotonation of the amine increases its nucleophilicity, facilitating the subsequent reaction with carbon disulfide. After allowing the reaction to proceed for several hours at room temperature to form the dithiocarbamate salt, the mixture is cooled again before being treated with triethylamine and aqueous iron(III) chloride to yield the desired electron-deficient pyridyl isothiocyanate. mdpi.com This method has proven effective for substrates that are unreactive under the standard DABCO-based conditions, providing moderate to good yields. mdpi.com
Table 1: Synthesis of Highly Electron-Deficient Pyridyl Isothiocyanates mdpi.com
| Entry | Starting Amine | Product | Yield (%) |
| 1 | 5-Nitro-2-aminopyridine | 5-Nitro-2-pyridyl isothiocyanate | 77 |
| 2 | 5-Cyano-2-aminopyridine | 5-Cyano-2-pyridyl isothiocyanate | 65 |
| 3 | Methyl 6-aminonicotinate | 6-Isothiocyanato-3-pyridinecarboxylic acid methyl ester | 72 |
| 4 | 3,5-Dichloro-2-aminopyridine | 3,5-Dichloro-2-pyridyl isothiocyanate | 31 |
| 5 | 2-Amino-3-chloropyridine | 3-Chloro-2-pyridyl isothiocyanate | 84 |
Methodology: The amine was reacted with NaH and CS₂ in DMF, followed by treatment with Et₃N and FeCl₃·6H₂O.
Chemical Reactivity and Mechanistic Studies of the Isothiocyanate Moiety
The isothiocyanate functional group (–N=C=S) is a versatile electrophile, with the central carbon atom being highly susceptible to attack by nucleophiles. nih.govresearchgate.netsmolecule.com This reactivity is the foundation for its use as a building block in organic synthesis.
Nucleophilic Attack and Adduct Formation
The electrophilic character of the isothiocyanate carbon allows this compound to react readily with a wide range of nucleophiles to form stable adducts. smolecule.com
Key reactions include:
Reaction with Amines: Nucleophilic attack by primary or secondary amines on the isothiocyanate carbon leads to the formation of substituted thiourea (B124793) derivatives. nih.govnih.gov For example, reaction with 2-phenylethylamine yields the corresponding thiourea, which can be further derivatized. nih.gov
Reaction with Thiols: Thiol groups, such as those in cysteine, attack the isothiocyanate to form dithiocarbamate adducts. nih.govresearchgate.netnih.gov This reaction is particularly significant in a biological context, as the subsequent intramolecular cyclization of the cysteine-isothiocyanate adduct is a key step in the mechanism by which these compounds release hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.netacs.org The electron-deficient nature of the pyridine ring facilitates this process. nih.govresearchgate.net
Reaction with 1,3-Dipolar Reagents: this compound can undergo 1,3-dipolar cycloaddition reactions. For instance, reaction with diazomethane (B1218177) yields a 5-(3-pyridylamino)-1,2,3-thiadiazole, while reaction with hydrazoic acid (azoimide) produces 5-(3-pyridylamino)-1,2,3,4-thiatriazole. cas.cz These reactions provide a direct route to various five-membered heterocyclic systems. cas.cz
Reaction with Hydroxide (B78521): The isothiocyanate group can be hydrolyzed by hydroxide ions, which attack the electrophilic carbon to form a monothiocarbamate. This intermediate is unstable and typically decomposes to the corresponding primary amine (3-aminopyridine) through the elimination of carbonyl sulfide (COS). nih.gov
Table 2: Examples of Nucleophilic Adduct Formation with this compound
| Nucleophile | Reagent Type | Resulting Adduct/Product Class | Reference(s) |
| Amines (R-NH₂) | Amino Group | N,N'-Disubstituted Thioureas | nih.gov, nih.gov |
| L-Cysteine (B1669680) | Thiol Group | Dithiocarbamate Adduct | nih.gov, researchgate.net, acs.org |
| Diazomethane (CH₂N₂) | 1,3-Dipole | 1,2,3-Thiadiazole | cas.cz |
| Hydrazoic Acid (HN₃) | 1,3-Dipole | 1,2,3,4-Thiatriazole | cas.cz |
| Hydroxide (OH⁻) | Hydroxyl Group | 3-Aminopyridine (via hydrolysis) | nih.gov |
Intramolecular Cyclization and 4,5-Dihydrothiazole Intermediate Formation
The chemical reactivity of this compound extends to significant intramolecular transformations, particularly in the presence of specific nucleophiles like cysteine. When isothiocyanates react with cysteine, they initially form adducts. acs.org These adducts can then undergo an intramolecular cyclization process. acs.orgnih.gov This reaction involves a nucleophilic attack from the cysteine thiol group on the central carbon atom of the isothiocyanate group. nih.gov Following this, an intramolecular nucleophilic addition of the amino group occurs, leading to the formation of a 4,5-dihydrothiazole intermediate. nih.gov
The electron-deficient character of the pyridine ring in this compound, caused by the electron-withdrawing effects of the nitrogen atom, facilitates this cyclization process. nih.gov This property enhances the electrophilicity of the isothiocyanate carbon, promoting the initial nucleophilic attack and subsequent ring formation. nih.gov While this cyclization can lead to the release of hydrogen sulfide (H₂S) and the formation of 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acids as minor products, the primary pathway often involves the formation of other major products depending on the specific reaction conditions. acs.org
Table 1: Intramolecular Cyclization of this compound with Cysteine
| Step | Description | Key Intermediate/Product | Reference |
|---|---|---|---|
| 1. Adduct Formation | The thiol group of cysteine performs a nucleophilic attack on the central carbon of the isothiocyanate group. | Isothiocyanate-cysteine adduct | acs.orgnih.gov |
| 2. Intramolecular Cyclization | The amino group of the cysteine adduct attacks intramolecularly. | 4,5-Dihydrothiazole intermediate | nih.gov |
| 3. Product Formation | The intermediate can lead to various products, including minor amounts of H₂S and 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acids. | Final products | acs.org |
Electrophilic Nature and Covalent Modification of Proteins
Isothiocyanates (ITCs) are electrophilic compounds, a characteristic primarily due to the functional group's central carbon atom. nih.govmdpi.com This electrophilicity allows ITCs like this compound to react with nucleophilic groups present in the side chains of amino acids within proteins. nih.govmdpi.com The primary targets for this reaction are the thiol groups of cysteine and the amino groups of lysine. nih.govmdpi.com
This interaction results in the formation of a stable covalent bond, leading to the modification of the protein's structure and potentially its function. nih.gov The reaction with thiol groups yields thiocarbamates, while the reaction with amino groups forms thioureas. mdpi.com This capacity for covalent modification is a key mechanism behind the biological activities of many isothiocyanates. nih.gov By forming these stable adducts, ITCs can alter the function of cellular regulatory proteins. nih.gov For instance, studies have shown that dietary ITCs can directly and covalently modify signaling proteins, leading to a functional change in cellular pathways. nih.gov
Derivatization Applications of this compound
Derivatization of Amines for LC/ESI-MS/MS Analysis
This compound serves as an effective derivatization reagent for the analysis of amines using high-performance liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.govresearchgate.net Chemical derivatization is a common strategy in LC/ESI-MS/MS to improve the detection of molecules that otherwise have poor ionization efficiency or chromatographic retention. researchgate.netddtjournal.com
When this compound reacts with primary or secondary amines, it forms a stable thiourea derivative. nih.govresearchgate.net This derivatization accomplishes several analytical objectives. Firstly, the resulting thiourea derivatives are typically more hydrophobic than the original amines, which allows for better separation on reversed-phase chromatography columns. nih.govddtjournal.com Secondly, the pyridine moiety provides a readily ionizable site, enhancing the signal intensity in electrospray ionization. nih.gov The derivatives formed are efficiently fragmented during collision-induced dissociation (CID) in the mass spectrometer, where the C-N bond of the thiourea structure is cleaved to produce a single, intense, and specific product ion, making it highly suitable for sensitive and selective detection. nih.govresearchgate.net
Considerations for Reactivity and Detection Sensitivity in Derivatization
When selecting a derivatization agent for LC-MS/MS, both the reactivity of the agent and the detection sensitivity of the resulting derivative are paramount. nih.govresearchgate.net In a comparative study examining this compound, p-(dimethylamino)phenyl isothiocyanate, and m-nitrophenyl isothiocyanate, this compound was identified as the most suitable reagent for derivatizing amines. nih.govresearchgate.net
This superiority is attributed to its high reactivity towards amines and the excellent detection sensitivity of its derivatives. nih.govresearchgate.net The derivatization reaction proceeds efficiently under mild conditions. ddtjournal.com The resulting 3-pyridylthiourea (B1302293) derivatives exhibit favorable fragmentation patterns in tandem mass spectrometry. nih.gov The collision-induced dissociation efficiently breaks the C-N bond of the thiourea linkage, consistently generating an intense and characteristic product ion. nih.govresearchgate.net This stable and predictable fragmentation is ideal for selected reaction monitoring (SRM), a technique used for highly sensitive and selective quantitative analysis. ddtjournal.com
Table 2: Application of this compound in Amine Derivatization
| Feature | Description | Benefit for LC/ESI-MS/MS | Reference |
|---|---|---|---|
| Reagent | This compound | Found to be the most suitable compared to other tested isothiocyanates. | nih.govresearchgate.net |
| Reaction | Forms stable thiourea derivatives with amines. | Improves chromatographic separation on reversed-phase columns. | nih.gov |
| Sensitivity | High reactivity and detection sensitivity. | Enhanced signal intensity and low detection limits. | nih.govresearchgate.net |
| Fragmentation | Efficient cleavage of the thiourea C-N bond upon CID. | Yields a single, intense product ion suitable for selective detection. | nih.gov |
Molecular Mechanisms of Biological Activity
Hydrogen Sulfide (B99878) (H₂S) Release and Related Mechanisms
3-Pyridyl isothiocyanate is recognized as a potent hydrogen sulfide (H₂S) donor. nih.govnih.gov The generation of this gaseous transmitter is not spontaneous but is triggered by specific biological molecules and is governed by the chemical properties of the isothiocyanate itself.
The release of H₂S from isothiocyanates is fundamentally dependent on the presence of the amino acid l-cysteine (B1669680). mdpi.comunipi.it The process is initiated by a nucleophilic reaction where the thiol group (-SH) of l-cysteine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com This reaction forms a dithiocarbamic derivative. mdpi.comresearchgate.net In the absence of a thiol-containing molecule like l-cysteine, the release of H₂S from isothiocyanates is negligible, highlighting the role of these biological thiols as crucial activators for H₂S donation. mdpi.comresearchgate.net This dependency makes isothiocyanates "smart" H₂S donors, releasing the gasotransmitter specifically within a biological environment where thiols are present. mdpi.com
The efficiency of H₂S release from an isothiocyanate is significantly influenced by the electronic properties of its substituent groups. nih.govresearchgate.net A structure-activity relationship study involving forty-five different isothiocyanates demonstrated that both electronic effects and steric hindrance are key factors. nih.govresearchgate.net For aryl isothiocyanates, substituents that are electron-withdrawing tend to accelerate the rate of H₂S release. unina.it
In the case of this compound, the pyridine (B92270) ring itself acts as an electron-deficient system due to the electron-withdrawing inductive and mesomeric effects of the nitrogen atom. nih.govresearchgate.net This electronic characteristic enhances the electrophilicity of the isothiocyanate carbon, facilitating the initial nucleophilic attack by l-cysteine and ultimately leading to a high rate of H₂S release. nih.govresearchgate.net Comparative studies have shown that this compound is among the most efficacious H₂S donors in its class, surpassing many other phenyl isothiocyanate derivatives. nih.govresearchgate.net
Table 1: H₂S Releasing Capacity of Selected Isothiocyanates This table presents data from a study evaluating the hydrogen sulfide (H₂S) releasing ability of various isothiocyanates when incubated with L-Cysteine. The efficacy is shown as the maximal concentration (Cmax) of H₂S detected.
| Compound | Substituent Group | H₂S Release (Cmax in µM) |
| Phenyl isothiocyanate | -H | 28.3 ± 1.5 |
| 4-Nitrophenyl isothiocyanate | 4-NO₂ (Electron-withdrawing) | 48.2 ± 2.1 |
| 4-Methoxyphenyl isothiocyanate | 4-OCH₃ (Electron-donating) | 18.5 ± 0.9 |
| This compound | 3-pyridyl (Electron-deficient ring) | 53.1 ± 2.5 |
| Benzylisothiocyanate | -CH₂-Phenyl | 15.4 ± 1.1 |
| Data sourced from a study by Citi et al. (2020), which evaluated a library of forty-five isothiocyanates. nih.govresearchgate.net |
The chemical mechanism for thiol-activated H₂S release from isothiocyanates has been described in detail. nih.govresearchgate.net The process unfolds as follows:
Nucleophilic Attack: A thiol, represented here by l-cysteine, initiates a nucleophilic attack on the central carbon of the isothiocyanate group (-N=C=S). mdpi.com
Intermediate Formation: This initial reaction leads to the formation of an unstable dithiocarbamic acid intermediate. mdpi.com
Intramolecular Cyclization: The crucial step for H₂S generation is the intramolecular cyclization of this intermediate. nih.gov This cyclization results in the formation of a dihydrothiazole derivative and the concurrent release of a molecule of hydrogen sulfide. mdpi.com
This elucidated mechanism underscores the transformation of the isothiocyanate into a cyclic compound, with H₂S being a key product of this molecular rearrangement. nih.govmdpi.com
Modulation of Biotransformation Enzymes
Isothiocyanates, as a chemical class, are known to interact with and inhibit various drug-metabolizing enzymes, which can significantly alter the biotransformation of other compounds.
Isothiocyanates are recognized inhibitors of several Phase I cytochrome P450 (CYP) enzymes. oup.com These enzymes are critical for the metabolism of a wide range of xenobiotics, including many carcinogens and therapeutic drugs. nih.gov The inhibitory action of isothiocyanates on these enzymes is a key mechanism behind their chemopreventive activities, as it can block the metabolic activation of pro-carcinogens. oup.com The potency of inhibition can vary considerably depending on the specific isothiocyanate structure and the CYP isozyme . oup.com
Research on various isothiocyanates has identified several specific CYP isozymes that are subject to inhibition. While studies focusing exclusively on this compound's inhibition profile are not extensively detailed in the provided context, the broader class of isothiocyanates has been shown to inhibit the following key enzymes:
CYP1A1 and CYP1A2: These enzymes are involved in the activation of polycyclic aromatic hydrocarbons and aromatic amines. nih.govxula.edu Many isothiocyanates are effective inhibitors of both CYP1A1 and CYP1A2. oup.comxula.edu
CYP2B1/2: This isozyme is notably involved in the activation of the tobacco-specific nitrosamine (B1359907), NNK. oup.com Inhibition of CYP2B1 is considered an important mechanism for the chemopreventive effects of isothiocyanates against lung tumorigenesis. oup.com
CYP2E1: This enzyme is also inhibited by isothiocyanates. oup.comd-nb.info Phenethyl isothiocyanate (PEITC), for example, acts as a mechanism-based inactivator of human CYP2E1. nih.gov
CYP3A4: While some isothiocyanates show inhibitory activity, the effect can be complex. For instance, PEITC exhibits a mixed type of competitive and noncompetitive inhibition against CYP3A4. nih.gov
The inhibition of these specific P450 isozymes demonstrates the significant potential of isothiocyanates to alter metabolic pathways. oup.comnih.gov
Table 2: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC) This table summarizes the inhibitory effects of Phenethyl Isothiocyanate (PEITC), a related isothiocyanate, on various human CYP enzymes. The type of inhibition and the inhibition constant (Ki) are presented.
| CYP Isoform | Substrate Used | Type of Inhibition | Ki (µM) |
| CYP1A2 | Phenacetin O-deethylation | Competitive | 4.5 ± 1.0 |
| CYP2A6 | Coumarin 7-hydroxylation | Competitive | 18.2 ± 2.5 |
| CYP2B6 | Benzyloxyresorufin O-dealkylation | Noncompetitive | 1.5 ± 0.0 |
| CYP2C9 | S-warfarin 7-hydroxylation | Noncompetitive | 6.5 ± 0.9 |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | Noncompetitive | 12.0 ± 3.2 |
| CYP2D6 | Bufuralol 1'-hydroxylation | Noncompetitive | 28.4 ± 7.9 |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | Noncompetitive | 21.5 ± 3.4 |
| CYP3A4 | Testosterone 6β-hydroxylation | Mixed | 34.0 ± 6.5 (competitive)63.8 ± 12.5 (noncompetitive) |
| Data sourced from a study on the inhibition potencies of PEITC using microsomes from baculovirus-infected insect cells expressing specific human CYP isoforms. nih.gov |
Inhibition of Phase I Cytochrome P450 Enzymes
Impact on Carcinogen Bioactivation (e.g., NNK Metabolism)
A significant mechanism by which this compound and other isothiocyanates exert their protective effects is by inhibiting the metabolic activation of procarcinogens. A prime example is the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen found in tobacco products. aacrjournals.orgpsu.edu The carcinogenicity of NNK is dependent on its metabolic activation by cytochrome P450 (P450) enzymes. aacrjournals.orgscispace.com
This activation process, known as α-hydroxylation, converts NNK into reactive intermediates that can bind to DNA, forming adducts that lead to mutations and initiate the process of carcinogenesis. scispace.com Research has demonstrated that isothiocyanates, including phenethyl isothiocyanate (PEITC) which shares structural similarities with this compound, are effective inhibitors of NNK-induced lung tumorigenesis. psu.edunih.gov This inhibition is largely attributed to the suppression of P450 enzymes responsible for NNK activation. psu.edu
Studies using mouse lung microsomes have shown that isothiocyanates can inhibit the metabolism of NNK through competitive inhibition and inactivation of the P450 enzymes. aacrjournals.org For instance, PEITC has been shown to significantly decrease the formation of NNK metabolites in a concentration-dependent manner. scispace.comnih.gov The inhibition of NNK metabolism reduces the formation of DNA adducts, which is a critical step in preventing the initiation of cancer. psu.edu The inhibitory effects of various isothiocyanates on NNK-induced lung tumorigenesis have been studied, revealing that structural features such as alkyl chain length and phenyl substitution influence their potency. researchgate.net
Table 1: Effects of Isothiocyanates on NNK Metabolism and Tumorigenesis
| Isothiocyanate | Model System | Effect | Reference |
| Phenethyl isothiocyanate (PEITC) | A/J Mouse Lung | Inhibited tumor multiplicity induced by NNK by up to 97%. psu.edu | psu.edu |
| Phenethyl isothiocyanate (PEITC) | A/J Mouse Lung Microsomes | Resulted in up to 90% inhibition of NNK metabolism. psu.edu | psu.edu |
| Phenethyl isothiocyanate (PEITC) | Rat Lung Explants | Inhibited the α-carbon hydroxylation and pyridine N-oxidation of NNK. nih.gov | nih.gov |
| Various Arylalkyl and Alkyl Isothiocyanates | A/J Mice | Demonstrated that lipophilicity and low reactivity are important for inhibitory activity against NNK-induced lung tumorigenesis. researchgate.net | researchgate.net |
Induction of Phase II Detoxification/Antioxidant Enzymes
In addition to inhibiting carcinogen activation, this compound and related compounds can enhance the detoxification and elimination of carcinogens and other harmful substances by inducing Phase II enzymes. nih.govoregonstate.edu These enzymes play a crucial role in cellular defense by converting reactive electrophiles into less toxic, more water-soluble conjugates that can be readily excreted from the body. ebm-journal.org The induction of these enzymes is a key mechanism of chemoprevention.
Glutathione (B108866) S-Transferases (GSTs) are a major family of Phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including activated carcinogens. scispace.comtandfonline.com This conjugation neutralizes their reactivity and facilitates their removal from the cell. scispace.com Isothiocyanates have been shown to be potent inducers of GSTs. nih.govoregonstate.edu The induction of GSTs by isothiocyanates is considered a significant contributor to their cancer-preventive effects. scispace.com
The interaction between isothiocyanates and GSTs is complex. While isothiocyanates induce the expression of GSTs, they are also metabolized by these enzymes. nih.gov Genetic variations in GST enzymes, such as the null genotypes for GSTM1 and GSTT1, can influence the metabolism and bioavailability of isothiocyanates, potentially modifying their protective effects against cancer. scispace.comnih.gov
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a critical role in protecting cells against oxidative stress and the toxicity of quinones. nih.govisciii.es It catalyzes the two-electron reduction of quinones to their less reactive hydroquinone (B1673460) forms, preventing the formation of reactive oxygen species through redox cycling. isciii.es NQO1 is a highly inducible enzyme, and its induction is a key component of the cellular antioxidant defense system. nih.gov
Isothiocyanates are known to be potent inducers of NQO1. oregonstate.edu The induction of NQO1 by isothiocyanates enhances the cell's capacity to detoxify harmful quinones and mitigate oxidative damage. nih.gov The regulation of NQO1 is primarily controlled by the Nrf2 signaling pathway. nih.gov
UDP-Glucuronosyl Transferases (UGTs) are a superfamily of enzymes that catalyze the glucuronidation of a wide range of endogenous and exogenous compounds, including carcinogens, drugs, and bilirubin. ump.edu.plnih.gov This process involves the transfer of a glucuronic acid moiety to the substrate, increasing its water solubility and facilitating its excretion. nih.gov The induction of UGTs is an important mechanism for the detoxification of harmful substances. ump.edu.pl
Glutamate Cysteine Ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govresearchgate.net GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.govresearchgate.net The synthesis of GSH is crucial for maintaining cellular redox balance and for the detoxification of electrophiles and reactive oxygen species, often in conjunction with GSTs. nih.gov
Isothiocyanates have been shown to upregulate the expression of GCL, leading to increased GSH levels. oregonstate.edumdpi.com This induction enhances the cell's antioxidant capacity and its ability to detoxify harmful compounds. The regulation of GCL expression is, in part, mediated by the Nrf2 signaling pathway. nih.gov
The induction of many Phase II detoxification and antioxidant enzymes by isothiocyanates is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netmdpi.com Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative and electrophilic stress. researchgate.netmdpi.com
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. plos.org When cells are exposed to inducers like isothiocyanates, Nrf2 is released from Keap1 and translocates to the nucleus. plos.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcriptional activation. researchgate.netmdpi.com
The target genes of Nrf2 include a wide array of protective enzymes, such as GSTs, NQO1, UGTs, and GCL. oregonstate.eduresearchgate.net Therefore, the activation of the Nrf2-ARE pathway by isothiocyanates orchestrates a coordinated upregulation of the cell's defense mechanisms, enhancing its ability to counteract the harmful effects of carcinogens and oxidative stress. mdpi.com
Table 2: Phase II Enzymes and Pathways Modulated by Isothiocyanates
| Enzyme/Pathway | Function | Effect of Isothiocyanates | Reference |
| Glutathione S-Transferases (GSTs) | Conjugates glutathione to electrophiles for detoxification. | Induction of expression and activity. nih.govoregonstate.edu | nih.govoregonstate.edu |
| NAD(P)H:Quinone Oxidoreductase (NQO1) | Two-electron reduction of quinones to less reactive hydroquinones. | Potent induction of expression and activity. oregonstate.edu | oregonstate.edu |
| UDP-Glucuronosyl Transferases (UGTs) | Glucuronidation of various compounds for excretion. | Induction of expression and activity. oregonstate.eduump.edu.pl | oregonstate.eduump.edu.pl |
| Glutamate Cysteine Ligase (GCL) | Rate-limiting enzyme in glutathione synthesis. | Upregulation of expression, leading to increased GSH. oregonstate.edumdpi.com | oregonstate.edumdpi.com |
| Nrf2-Mediated Pathway | Master regulator of antioxidant and detoxification gene expression. | Activation of the pathway, leading to coordinated induction of protective enzymes. researchgate.netmdpi.com | researchgate.netmdpi.com |
Apoptosis and Cell Cycle Modulation
A key aspect of the anti-cancer activity of isothiocyanates is their ability to induce apoptosis in malignant cells and to halt the cell division process. nih.goviiarjournals.orgaacrjournals.org This dual action helps to control the growth and spread of tumors.
Induction of Apoptosis in Cancer Cell Lines
Isothiocyanates have been shown to trigger apoptosis in a variety of cancer cell lines. nih.goviiarjournals.orgaacrjournals.orgscispace.com This programmed cell death is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. The pro-apoptotic effects of these compounds are mediated through several interconnected pathways.
The mitochondrial, or intrinsic, pathway of apoptosis is a major target of isothiocyanates. nih.gov This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane. Phenethyl isothiocyanate (PEITC), a related compound, has been observed to disrupt the mitochondrial membrane potential. nih.gov This disruption leads to the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G from the mitochondria into the cytoplasm. iiarjournals.orgnih.gov The release of cytochrome c, in particular, triggers the activation of a cascade of enzymes known as caspases, ultimately leading to cell death. iiarjournals.org
In addition to the mitochondrial pathway, isothiocyanates can also activate the death receptor, or extrinsic, pathway of apoptosis. nih.gov This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This binding leads to the activation of an initiator caspase, caspase-8. aacrjournals.orgaacrjournals.org Activated caspase-8 can then directly activate executioner caspases or cleave a protein called Bid, which then amplifies the apoptotic signal through the mitochondrial pathway. nih.gov Studies have shown that PEITC can induce the activation of caspase-8, indicating the involvement of the death receptor pathway in its apoptotic effects. iiarjournals.orgaacrjournals.org
A significant contributor to the apoptotic effects of isothiocyanates is the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. Increased levels of ROS can induce oxidative stress, which in turn can trigger apoptosis through both the intrinsic and extrinsic pathways. spandidos-publications.com For instance, PEITC has been shown to promote the production of ROS, which contributes to the disruption of the mitochondrial membrane potential and subsequent apoptosis. nih.gov
The balance between pro-apoptotic and anti-apoptotic proteins is critical in determining a cell's fate. Isothiocyanates have been found to shift this balance towards apoptosis by downregulating the expression of anti-apoptotic factors. nih.gov Key anti-apoptotic proteins that are affected include B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (MCL-1). nih.govnih.gov Studies have demonstrated that benzyl (B1604629) isothiocyanate (BITC) can cause a marked decrease in the expression of MCL-1. nih.gov Similarly, PEITC treatment has been shown to reduce the levels of Bcl-2. nih.gov By decreasing the levels of these protective proteins, isothiocyanates lower the threshold for apoptosis induction in cancer cells.
| Apoptotic Pathway | Key Mediators and Effects of Isothiocyanates |
| Mitochondrial/Intrinsic Pathway | Disruption of mitochondrial membrane potential; Release of cytochrome c, AIF, and Endo G; Activation of caspase-9 and caspase-3. nih.gov |
| Death Receptor/Extrinsic Pathway | Activation of caspase-8. iiarjournals.orgaacrjournals.orgaacrjournals.org |
| Reactive Oxygen Species (ROS) Generation | Increased production of ROS leading to oxidative stress and apoptosis. nih.gov |
| Downregulation of Anti-apoptotic Factors | Decreased expression of Bcl-2 and MCL-1. nih.govnih.gov |
Cell Cycle Arrest
In addition to inducing apoptosis, isothiocyanates can also inhibit the proliferation of cancer cells by causing cell cycle arrest. nih.goviiarjournals.orgaacrjournals.org The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from replicating.
Isothiocyanates have been shown to induce cell cycle arrest at different phases. For example, PEITC has been observed to cause a G0/G1 phase arrest in human oral squamous carcinoma HSC-3 cells. nih.gov This arrest is associated with an increase in the levels of proteins that inhibit cell cycle progression, such as p53, p21, and p27, and a decrease in the levels of proteins that promote it, such as cyclin D, cyclin E, CDK2, and CDK6. nih.gov In other cancer cell lines, such as human prostate cancer DU 145 cells, PEITC has been shown to induce a G2/M phase arrest. iiarjournals.org This arrest is mediated by an increase in p53 and WEE1 levels and a decrease in CDC25C protein levels. iiarjournals.org
| Cell Cycle Phase | Key Regulatory Proteins Modulated by Isothiocyanates | Cancer Cell Line |
| G0/G1 Arrest | Increased: p53, p21, p27, p15. Decreased: cdc25A, CDK6, cyclin D, CDK2, cyclin E. nih.gov | HSC-3 (Oral Squamous Carcinoma) nih.gov |
| G2/M Arrest | Increased: p53, WEE1. Decreased: CDC25C. iiarjournals.org | DU 145 (Prostate Cancer) iiarjournals.org |
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs)
While direct studies on this compound's effect on cyclins and cyclin-dependent kinases (CDKs) are limited, research on other isothiocyanates (ITCs) provides significant insights into the potential mechanisms for this class of compounds. ITCs are known to induce cell cycle arrest by modulating the expression and activity of key regulatory proteins. mdpi.com
For instance, treatment of cancer cells with various ITCs has been shown to decrease the levels of critical G2/M phase proteins. Allyl isothiocyanate (AITC) has been observed to reduce the expression of Cyclin B1, Cdk1, Cdc25B, and Cdc25C in prostate cancer cells. mdpi.com Similarly, Benzyl isothiocyanate (BITC) leads to the downregulation of Cyclin B1, Cdc2, and Cdc25C in human pancreatic and leukemia cells. nih.gov These findings suggest that a primary mechanism by which ITCs exert their anti-proliferative effects is through the disruption of the cyclin/CDK machinery that governs cell cycle progression.
Table 1: Effects of Various Isothiocyanates on Cyclins and CDKs
| Isothiocyanate | Affected Proteins | Observed Effect | Cell Line |
| Allyl isothiocyanate (AITC) | Cyclin B1, Cdk1, Cdc25B, Cdc25C | Decreased expression | Prostate cancer cells |
| Benzyl isothiocyanate (BITC) | Cyclin B1, Cdc2, Cdc25C | Down-regulation | Human pancreatic cancer cells |
| Sulforaphane (B1684495) (SFN) | cdc2 kinase | Activation | Human colon carcinoma cells |
Activation of CDK Inhibitors (e.g., p21)
A crucial aspect of cell cycle control is the activity of CDK inhibitors. Isothiocyanates have been shown to upregulate these inhibitory proteins, thereby halting cell proliferation. The protein p21 (also known as WAF1/CIP1) is a prominent CDK inhibitor whose expression is induced by several ITCs.
Studies have demonstrated that Sulforaphane (SFN) induces the expression of p21 in a dose-dependent manner, leading to cell cycle arrest. nih.gov Likewise, Benzyl isothiocyanate (BITC) treatment significantly upregulates the expression of p21 in human leukemia cells. nih.gov In prostate cancer cells, Phenethyl isothiocyanate (PEITC) has been shown to enhance the expression of p21, which is associated with the inhibition of histone deacetylase (HDAC) activity. mdpi.com This upregulation of p21 by various ITCs highlights a common pathway through which these compounds can exert their anti-cancer effects by activating internal brakes on cell division. mdpi.comnih.gov
Other Proposed Molecular Targets and Pathways
Beyond cell cycle regulation, the biological activity of this compound and related compounds is attributed to their influence on other significant signaling pathways and molecular targets.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. nih.gov Isothiocyanates have been shown to modulate this pathway, although the specific outcomes can be cell-type dependent. nih.govoup.com
Phenethyl isothiocyanate (PEITC) treatment has been found to activate all three major MAPK pathways—JNK (c-Jun N-terminal kinase), extracellular signal-regulated protein kinase (ERK), and p38 kinase—in human colorectal carcinoma cells. nih.gov In human oral squamous carcinoma cells, PEITC treatment also increased the phosphorylation of p38, JNK, and ERK. spandidos-publications.com Similarly, Benzyl isothiocyanate (BITC) activates the p38 MAPK and MEK/MAPK pathways in head and neck squamous cell carcinoma cells. oup.com The activation of these signaling cascades is believed to be involved in the regulation of cell death and survival responses elicited by isothiocyanates. nih.gov
Table 2: Modulation of MAPK Signaling by Isothiocyanates
| Isothiocyanate | Affected Pathway | Observed Effect | Cell Line |
| Phenethyl isothiocyanate (PEITC) | JNK, ERK, p38 | Activation | HT-29 (colorectal carcinoma) |
| Phenethyl isothiocyanate (PEITC) | p38, JNK, ERK | Increased phosphorylation | SAS (oral squamous carcinoma) |
| Benzyl isothiocyanate (BITC) | p38 MAPK, MEK/MAPK | Activation | 1483, UM-22B (HNSCC) |
Inhibition of Type-5 Phosphodiesterase
One of the key mechanisms underlying the cardioprotective effects of this compound is linked to its ability to act as a hydrogen sulfide (H₂S) donor. nih.govresearchgate.net This released H₂S has been shown to inhibit type-5 phosphodiesterase (PDE5). nih.govresearchgate.net PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways. researchgate.net By inhibiting PDE5, H₂S increases intracellular cGMP levels, which can lead to smooth muscle relaxation and vasodilation, effects that are beneficial in the context of ischemic injury. nih.govresearchgate.net This mechanism suggests that this compound could serve as a pharmacological option in anti-ischemic therapy. nih.govresearchgate.net
Mitochondrial ATP-Sensitive Potassium Channels (mitoKATP)
The cardioprotective activity of H₂S, as generated from this compound, also involves the activation of mitochondrial ATP-sensitive potassium channels (mitoKATP). nih.govresearchgate.net The opening of these channels in the inner mitochondrial membrane is a key event in ischemic preconditioning, a process where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. nih.gov Activation of mitoKATP channels helps to preserve mitochondrial function and prevent cell death under conditions of stress. nih.govnih.gov The involvement of this pathway is a significant component of the "pharmacological pre-conditioning" effect attributed to this compound. nih.govresearchgate.net
NF-κB Inhibition
Isothiocyanates (ITCs) have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. The inhibition of this pathway is a significant contributor to the anti-inflammatory and potential cancer chemopreventive properties of ITCs.
One of the primary mechanisms by which ITCs inhibit NF-κB is by preventing the degradation of its inhibitor, IκB. oregonstate.edu This action subsequently blocks the nuclear translocation of NF-κB, thereby preventing it from activating the transcription of pro-inflammatory genes. oregonstate.edu For instance, sulforaphane, a well-studied ITC, has been observed to significantly reduce the nuclear translocation of NF-κB in pancreatic acinar cells. This leads to the downregulation of NF-κB target genes that encode for pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oregonstate.edu
Furthermore, studies in human pancreatic cancer cells (BxPC-3) have shown that benzyl isothiocyanate (BITC) can decrease the levels of the NF-κB/Rel-p65 subunit in both the cytoplasm and the nucleus. oup.com In human prostate cancer cells (PC-3), the inhibitory effect of ITCs on NF-κB is primarily mediated through the inhibition of IκB kinases (IKKs), with a particular impact on the phosphorylation of IKKβ. oup.com Some research also suggests that the inhibition of NF-κB by BITC may be linked to its ability to decrease the expression and activity of histone deacetylases (HDACs). oup.com The modulation of both the Nrf2 and NF-κB signaling pathways by ITCs is particularly relevant to cancer prevention, as both oxidative stress and inflammation are significant factors in the development and progression of cancer. oregonstate.edu
Table 1: Effects of Isothiocyanates on NF-κB Signaling
| Isothiocyanate | Cell Line | Key Findings | Reference |
| General ITCs | - | Prevent IκB degradation and NF-κB nuclear translocation. | oregonstate.edu |
| Sulforaphane | Pancreatic acinar cells | Reduced nuclear translocation of NF-κB; downregulated TNF-α, IL-1β, and IL-6. | oregonstate.edu |
| Benzyl isothiocyanate (BITC) | BxPC-3 (pancreatic cancer) | Decreased cytoplasmic and nuclear levels of NF-κB/Rel-p65. | oup.com |
| General ITCs | PC-3 (prostate cancer) | Inhibition of IκB kinases (IKKs), particularly IKKβ phosphorylation. | oup.com |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. oup.com Increased HDAC activity can lead to chromatin compaction and transcriptional repression, which is often associated with cancerous states. acs.org Several isothiocyanates have been identified as inhibitors of HDAC activity, suggesting a role in epigenetic modulation.
Benzyl isothiocyanate (BITC) has been shown to inhibit HDAC activity in human pancreatic carcinoma cells. nih.gov This inhibition was associated with a decrease in the expression of HDAC1 and HDAC3. oup.comnih.gov Similarly, sulforaphane (SFN) has been found to inhibit HDACs, such as HDAC6, in colon cancer cells, leading to histone hyperacetylation and subsequent changes in cell proliferation and apoptosis. nih.gov In prostate cancer models, SFN has been shown to reduce the expression levels of HDAC1, HDAC4, and HDAC7. nih.gov
Phenylhexyl isothiocyanate (PHITC) has also been demonstrated to inhibit HDAC activity in human leukemia cells. nih.gov This inhibition was accompanied by increased histone acetylation and changes in histone methylation patterns, leading to the reactivation of aberrantly silenced genes. nih.gov The ability of ITCs to inhibit HDACs is considered a key mechanism in their potential anticancer activities, as it can lead to the re-expression of tumor suppressor genes. nih.govmdpi.com
Table 2: Isothiocyanates as HDAC Inhibitors
| Isothiocyanate | Cancer Type/Cell Line | Specific HDACs Targeted (if specified) | Key Outcomes | Reference |
| Benzyl isothiocyanate (BITC) | Pancreatic Cancer | HDAC1, HDAC3 | Inhibition of HDAC activity and expression, inactivation of NF-κB. | oup.comnih.gov |
| Sulforaphane (SFN) | Colon Cancer | HDAC6 | Histone hyperacetylation, cell proliferation arrest, apoptosis. | nih.gov |
| Sulforaphane (SFN) | Prostate Cancer | HDAC1, HDAC4, HDAC7 | Reduced HDAC expression. | nih.gov |
| Phenylhexyl isothiocyanate (PHITC) | Leukemia | Not specified | Increased histone acetylation and changes in methylation patterns. | nih.gov |
Modulation of MicroRNA-Mediated Gene Silencing
MicroRNAs (miRNAs) are small, non-coding RNA molecules that post-transcriptionally regulate gene expression by repressing protein synthesis or promoting mRNA decay. nih.gov They are involved in a wide array of biological processes, and their dysregulation can contribute to various diseases. nih.govnih.gov While the direct interaction of this compound with specific miRNAs is not extensively detailed in the provided search results, the broader context of isothiocyanates and their influence on gene expression suggests a potential for indirect modulation of miRNA-mediated pathways. The process of miRNA-mediated gene silencing is a fundamental mechanism of gene regulation in eukaryotes. mdpi.com
Further research is necessary to elucidate the specific effects of this compound on miRNA expression profiles and the functional consequences of these changes in different cellular contexts.
Phosphoinositide 3-kinase (PI3K)/AKT Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. researchgate.net Its deregulation is a common feature in many human cancers, making it a significant target for therapeutic intervention. researchgate.netnih.gov
Phenethyl isothiocyanate (PEITC) has been shown to exhibit antileukemic activity in vitro, and its effects are associated with the inhibition of the PI3K/Akt pathway. uky.edu The inhibition of this pathway can disrupt downstream signaling events that are crucial for cancer cell survival and proliferation. nih.gov For instance, the PI3K/AKT pathway can influence the activity of NF-κB, and its inhibition by compounds like PEITC can lead to the repression of NF-κB-mediated gene expression. spandidos-publications.com
The development of inhibitors targeting the PI3K/Akt/mTOR pathway is an active area of research in oncology. researchgate.net While direct data on this compound's effect on this pathway is limited in the provided results, the actions of other isothiocyanates like PEITC suggest that this class of compounds can interfere with this critical signaling cascade. uky.eduspandidos-publications.com
Table 3: Isothiocyanate-Mediated Inhibition of the PI3K/AKT Pathway
| Isothiocyanate | Context | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | Leukemia (in vitro) | Exhibits antileukemic activity through inhibition of the PI3K/Akt pathway. | uky.edu |
| Phenethyl isothiocyanate (PEITC) | EGF-stimulated human oral cancer cells | Suppresses the PI3K/AKT kinase cascade and represses NF-κB-mediated signaling. | spandidos-publications.com |
COX Enzyme Inhibition
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process and are often upregulated in cancerous tissues. spandidos-publications.com The inhibition of COX-2 is a strategy for both anti-inflammatory therapy and cancer chemoprevention. spandidos-publications.com
A study investigating the anti-inflammatory activity of various isothiocyanates found that phenyl isothiocyanate exhibited significant inhibitory activity against the COX-2 enzyme, with approximately 98.9% inhibition at a concentration of 50 μM. nih.gov In contrast, some other tested isothiocyanates showed moderate to no inhibitory activity at the same concentration. nih.gov
Another isothiocyanate, 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), has been shown to be a potent inhibitor of COX-2 expression induced by lipopolysaccharide (LPS). spandidos-publications.com However, its inhibitory effect was not mediated through the suppression of NF-κB activation in that specific context. spandidos-publications.com The data indicates that the inhibitory activity of isothiocyanates on COX-2 can be specific and may involve different signaling pathways depending on the compound and the cellular environment. spandidos-publications.comnih.gov
Table 4: Inhibition of COX-2 by Isothiocyanates
| Isothiocyanate | Concentration | % Inhibition of COX-2 | Reference |
| Phenyl isothiocyanate | 50 μM | 98.9% | nih.gov |
| 2-Methoxyphenyl isothiocyanate | 50 μM | 99% | nih.gov |
| 3-(Methylsulfanyl)propyl isothiocyanate | 50 μM | 48% | nih.gov |
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MITC) | Not specified | Potent inhibitor of LPS-induced COX-2 expression | spandidos-publications.com |
Pharmacological and Preclinical Investigations
Cardioprotective Effects
3-Pyridyl isothiocyanate has emerged as a promising cardioprotective agent, primarily through its ability to release hydrogen sulfide (B99878) (H₂S), an endogenous gasotransmitter known for its beneficial effects in the cardiovascular system. nih.gov Research has identified this compound as a potent H₂S donor, leading to detailed pharmacological studies of its effects in models of cardiac injury. nih.govresearchgate.net
In preclinical studies using rat models of ischemia/reperfusion (I/R) injury, this compound has demonstrated significant cardioprotective properties. encyclopedia.pubmdpi.com I/R injury refers to the tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. Administration of this compound before the ischemic event resulted in a marked reduction of the infarct size and a decrease in the release of injury biomarkers. encyclopedia.pubmdpi.com
The compound's beneficial effects in these models are linked to its antioxidant and antiapoptotic activities. mdpi.com A crucial mechanism underlying this protection is the activation of the mitochondrial ATP-sensitive potassium (mitoK-ATP) channel, which is a key component in cellular protective pathways against ischemic damage. encyclopedia.pubmdpi.com
| Model | Compound | Key Findings | Mechanism of Action |
|---|---|---|---|
| Ex vivo and In vivo Rat I/R Models | This compound (3PI) | Significant reduction in infarct size; Attenuated release of injury biomarkers. encyclopedia.pubmdpi.com | Activation of mitoK-ATP channel; Antioxidant and antiapoptotic responses. encyclopedia.pubmdpi.com |
The administration of this compound prior to an ischemic insult acts as a form of "pharmacological pre-conditioning". nih.govresearchgate.net This process mimics the protective effects of ischemic preconditioning, where short, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event. By releasing H₂S, this compound triggers endogenous protective signaling pathways, preparing the myocardial tissue to better withstand the damaging effects of ischemia/reperfusion. nih.govresearchgate.net This capability positions isothiocyanate-based H₂S donors like this compound as a potential therapeutic option in anti-ischemic therapy. nih.gov
Anticarcinogenic and Chemopreventive Activities
Isothiocyanates as a chemical class are among the most extensively studied cancer chemopreventive agents. oup.comnih.gov They are known to inhibit carcinogenesis in various animal models by modulating the metabolism of carcinogens—specifically by inhibiting Phase I enzymes that activate carcinogens and inducing Phase II enzymes that enhance their detoxification. nih.govoup.comnih.gov
Numerous studies have demonstrated that certain isothiocyanates can inhibit chemically induced cancer in experimental animals. nih.govoup.com A primary focus of this research has been on their ability to block the carcinogenic effects of tobacco-specific nitrosamines. oup.com
The tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is a potent lung carcinogen, and its inhibition has been a key target for chemoprevention research. tandfonline.comaacrjournals.org Many isothiocyanates, such as phenethyl isothiocyanate (PEITC), have shown remarkable inhibitory activity against NNK-induced lung tumorigenesis in A/J mice by mechanisms that include the inhibition of metabolic activation of NNK. aacrjournals.orgbohrium.comnih.gov
However, the specific inhibitory effect of this compound itself is not well-documented in available research. A study evaluating a series of homologous arylalkyl isothiocyanates for their ability to inhibit NNK-induced pulmonary adenomas in A/J mice tested a structurally related compound, 4-oxo-4-(3-pyridyl)-butyl isothiocyanate (OPBITC). oup.com The results showed that pretreatment with OPBITC had no significant effect on NNK-induced lung neoplasia. oup.com This suggests that the presence of the 3-pyridyl moiety alone is not sufficient for inhibitory activity in this class of compounds and that other structural features, such as alkyl chain length, are more critical determinants of chemopreventive potency against NNK. oup.comnih.gov
| Carcinogen | Animal Model | Test Compound | Result |
|---|---|---|---|
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | A/J Mice | 4-oxo-4-(3-pyridyl)-butyl isothiocyanate (OPBITC) | No significant effect on lung tumor multiplicity. oup.com |
The anticarcinogenic activities of various isothiocyanates have been demonstrated in a wide range of target organs in rodent models, including the liver, forestomach, mammary gland, esophagus, and colon. nih.gov This broad protection is generally attributed to their systemic effects on carcinogen metabolism. nih.gov However, specific data on the protective effects of this compound in organs other than the heart are lacking in the reviewed scientific literature. The inactivity of the related compound OPBITC against lung tumorigenesis suggests that the efficacy of this compound in other organs cannot be assumed and would require specific investigation. oup.com
Antitumor Activity in Cancer Cell Lines
Studies have shown that ITCs can suppress tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of processes crucial for tumor progression like angiogenesis and metastasis. mdpi.com
Research has consistently demonstrated that isothiocyanates can inhibit the proliferation of cancer cells. nih.govresearchgate.net This inhibitory action is often achieved by inducing apoptosis and causing a halt in the cell cycle, thereby preventing cancer cells from multiplying. oup.com For instance, certain ITCs have been shown to cause G2/M phase cell-cycle arrest, effectively stopping cell division. nih.govnih.gov
The growth-inhibitory activity of various ITCs has been observed across different cancer cell lines, including those derived from leukemia, prostate cancer, breast cancer, lung cancer, cervical cancer, and colorectal cancer. nih.gov The effectiveness of these compounds can be concentration-dependent, with some ITCs inducing apoptosis at lower concentrations and necrosis at higher concentrations. nih.gov
Interactive Table: Growth Inhibitory Activity of Isothiocyanates in Cancer Cell Lines Below is a summary of the growth inhibitory activity of various isothiocyanates against different cancer cell lines.
| Isothiocyanate | Cancer Cell Line | Effect |
| Allyl isothiocyanate (AITC) | PC-3 (Prostate) | Inhibition of proliferation, G2/M arrest, apoptosis induction oup.com |
| Benzyl (B1604629) isothiocyanate (BITC) | HeLa (Cervical) | G2/M phase cell-cycle arrest nih.gov |
| Phenethyl isothiocyanate (PEITC) | HeLa (Cervical) | G2/M phase cell-cycle arrest nih.gov |
| Sulforaphane (B1684495) (SFN) | LM8 (Osteosarcoma) | Growth inhibition, G2/M-phase arrest nih.gov |
| Benzyl isothiocyanate (BITC) | A549 (Lung) | Dose-dependent growth inhibition, apoptosis at low concentrations, necrosis at high concentrations nih.gov |
| Phenethyl isothiocyanate (PEITC) | A549 (Lung) | Dose-dependent growth inhibition, apoptosis at low concentrations, necrosis at high concentrations nih.gov |
The spread of cancer to other parts of the body, known as metastasis, and the formation of new blood vessels to supply the tumor, a process called angiogenesis, are critical for tumor growth and progression. nih.govoregonstate.edu Several isothiocyanates have demonstrated the ability to interfere with these processes. mdpi.comoup.com
For example, phenethyl isothiocyanate (PEITC) has been shown to reduce the number of lung metastases in animal models. nih.gov ITCs can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels. nih.govoup.com Furthermore, ITCs have been found to inhibit hypoxia-inducible factors (HIFs), which are transcription factors that play a crucial role in angiogenesis. oregonstate.edu
Antimicrobial Properties
In addition to their antitumor effects, isothiocyanates, including those with a pyridyl group, have been investigated for their antimicrobial properties. ontosight.aiscielo.br
Antibacterial Activity
Derivatives containing a 3-pyridyl moiety have shown notable antibacterial activity, particularly against Gram-positive bacteria. scielo.br The minimum inhibitory concentrations (MIC) for these compounds can be as low as <3.09 µg/mL. scielo.br
Several isothiocyanates have been evaluated for their effectiveness against Helicobacter pylori, a bacterium that can colonize the stomach and is associated with gastritis and peptic ulcers. johnshopkins.edunih.gov Studies have shown that various ITCs exhibit potent antibacterial effects against H. pylori. johnshopkins.edunih.gov The MIC90 values, which represent the concentration required to inhibit the growth of 90% of strains, for a selection of ITCs against H. pylori ranged from 4 to 32 μg/mL. johnshopkins.edunih.gov Notably, some of these compounds were also found to have bactericidal activity against both extracellular and intracellular forms of the bacteria. johnshopkins.edunih.gov
Interactive Table: Antibacterial Activity of Isothiocyanates against Helicobacter pylori The table below summarizes the antibacterial activity of various isothiocyanates against H. pylori.
| Isothiocyanate | Number of H. pylori Strains Tested | MIC90 (μg/mL) | Bactericidal Activity |
| Various (12 types) | 25 | 4-32 | Yes (for 4 of the 6 most potent) johnshopkins.edunih.gov |
| Sulforaphane | 48 (3 reference, 45 clinical) | Median MIC = 2 | Yes (including intracellular forms) nih.gov |
Antifungal Activity
Isothiocyanates have also demonstrated antifungal properties. ontosight.ai Aralkyl isothiocyanates, for instance, have been shown to have antiproliferative activity against fungi. nih.gov The antifungal activity of these compounds is an area of ongoing research. mdpi.com
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of isothiocyanates, including this compound, is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that govern their pharmacological effects, such as hydrogen sulfide (H₂S) release and cancer inhibition.
Correlation of Structural Features with H₂S Releasing Properties
The ability of isothiocyanates to release H₂S is a key aspect of their cardiovascular protective effects. nih.gov This process is initiated by a reaction with endogenous thiols like L-cysteine (B1669680). mdpi.com The reaction involves the thiol group of L-cysteine attacking the electrophilic carbon of the isothiocyanate moiety, leading to the formation of a dithiocarbamic derivative. mdpi.com This intermediate then undergoes an intramolecular cyclization to form dihydrothiazole derivatives, which results in the liberation of H₂S. mdpi.com
A significant study evaluated a library of forty-five isothiocyanates to understand the relationship between their chemical structures and their capacity for releasing H₂S. nih.govresearchgate.net The findings from this extensive screening allowed researchers to correlate factors such as steric hindrance, electronic effects, and the position of substituents with the observed H₂S production. nih.govresearchgate.net Among the tested compounds, this compound was identified as a particularly promising and efficient H₂S donor. researchgate.netnih.gov
The rate and efficiency of H₂S release from isothiocyanates are heavily influenced by both the electronic properties and the steric bulk of the substituents attached to the isothiocyanate group. nih.govresearchgate.net
Electronic Effects: The electronic nature of the group attached to the isothiocyanate is a critical determinant of its H₂S releasing ability. nih.gov
Electron-withdrawing groups tend to enhance the rate of H₂S release. This is because they increase the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack by thiols like L-cysteine. In the case of this compound, the electron-deficient nature of the pyridine (B92270) ring, which results from the electron-withdrawing inductive and mesomeric effects of the nitrogen atom, is credited for its high H₂S releasing capacity. nih.gov Similarly, other isothiocyanates with electron-withdrawing groups, such as p-nitrophenyl isothiocyanate, also demonstrate relatively fast H₂S production. nih.gov
Electron-donating groups , in contrast, generally lead to a slower release of H₂S. ekb.eg
Steric Hindrance: The size and spatial arrangement of the substituent group can also affect the reaction.
Increased steric hindrance around the isothiocyanate group can slow down or impede the nucleophilic attack by L-cysteine, thereby reducing the rate of H₂S release. researchgate.netekb.eg For instance, tertiary perthiol-based compounds were found to be more potent H₂S donors, while those with significant steric effects showed slower or no release. ekb.eg
The interplay of these factors was systematically studied, leading to the selection of this compound as a highly effective H₂S donor, which was subsequently investigated for its pharmacological activity in models of ischemia/reperfusion injury. nih.gov
| Compound | Substituent Nature | Relative H₂S Release Rate |
|---|---|---|
| This compound | Aromatic (Electron-deficient ring) | High |
| p-Nitrophenyl isothiocyanate | Aromatic (Electron-withdrawing group) | Fast |
| Benzyl isothiocyanate | Arylalkyl | Slow |
| Phenethyl isothiocyanate | Arylalkyl | Slow |
Correlation of Structural Features with Inhibitory Potency in Carcinogenesis
The effectiveness of isothiocyanates as inhibitors of carcinogenesis, particularly lung tumorigenesis induced by tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is also strongly dependent on their structural characteristics. researchgate.netaacrjournals.org SAR studies have revealed that inhibitory potency is not governed by a single property but rather by a combination of factors, primarily lipophilicity and chemical reactivity. researchgate.netaacrjournals.orgoup.com
For inhibiting NNK-induced lung tumorigenesis, a delicate balance between lipophilicity (the ability to dissolve in fats and cross cell membranes) and reactivity towards glutathione (B108866) (GSH) is crucial. researchgate.netaacrjournals.orgnih.gov
Lipophilicity: Higher lipophilicity is associated with greater inhibitory potency. researchgate.netoup.com This is thought to be necessary for the isothiocyanate to effectively bind to cytochrome P450 (CYP) enzymes, which are responsible for the metabolic activation of carcinogens like NNK. oup.comebm-journal.org By inhibiting these enzymes, isothiocyanates prevent the carcinogen from being converted into its DNA-damaging form. oup.comebm-journal.org Studies comparing various arylalkyl and alkyl isothiocyanates have shown that those with longer alkyl chains or phenyl groups, which increase the partition coefficient (log P), are often stronger inhibitors. researchgate.netnih.gov For example, 6-phenylhexyl isothiocyanate and 1-dodecyl isothiocyanate are more potent inhibitors of NNK-induced lung cancer in mice than less lipophilic isothiocyanates. nih.govoup.com
Reactivity Towards Glutathione: Lower reactivity towards glutathione is a key feature of more potent isothiocyanate inhibitors. researchgate.netaacrjournals.orgnih.gov Glutathione S-transferases (GSTs) are enzymes that conjugate isothiocyanates with glutathione, which is the first step in the mercapturic acid pathway, a major route for their elimination from the body. oup.commdpi.com Isothiocyanates that are highly reactive with glutathione are quickly conjugated and excreted, reducing their bioavailability in target cells. oup.com Conversely, isothiocyanates with lower reactivity are less susceptible to this metabolic excretion, allowing them to remain in the target tissues longer and exert their inhibitory effects on CYP enzymes. oup.com Therefore, an optimal isothiocyanate for cancer prevention would have high lipophilicity to reach its target and low reactivity to avoid rapid elimination. researchgate.netoup.com
This working model explains why isothiocyanates like 1-dodecyl isothiocyanate are potent inhibitors, possessing both high lipophilicity and low chemical reactivity. oup.com
| Compound | Lipophilicity (log P) | Reactivity with Glutathione (kobs) | Inhibitory Potency |
|---|---|---|---|
| 1-Dodecyl isothiocyanate | High | Low | High |
| 6-Phenylhexyl isothiocyanate | High | Low | High |
| Phenethyl isothiocyanate | Moderate | Moderate | Moderate |
| Allyl isothiocyanate | Low | High | Inactive/Low |
Analytical and Computational Approaches in Research
Computational and In Silico Studies in Research on 3-Pyridyl Isothiocyanate
Computational and in silico methodologies are integral to modern chemical and pharmacological research, offering predictive insights into the behavior of molecules like this compound. These approaches enable the investigation of physicochemical properties, biological interactions, and chemical reactivity, thereby guiding experimental studies.
Prediction of Physicochemical Properties
The in silico prediction of physicochemical properties is a foundational step in the computational assessment of a compound's potential utility. For this compound, these predictive studies are crucial for understanding its behavior in various environments.
In a notable study, the chemical-physical profiles of a series of 45 isothiocyanates, including this compound, were evaluated using an in silico approach. nih.gov The process began with the construction of three-dimensional molecular structures within the Maestro molecular modeling environment. These structures subsequently underwent energy minimization using MacroModel software. nih.gov Further refinement of the chemical structures was achieved using the LigPrep application. nih.gov This systematic computational workflow is essential for generating accurate models for the subsequent prediction of properties. The electron-deficient nature of the pyridine (B92270) ring in this compound, which is a result of the inductive and mesomeric effects of the nitrogen atom, is a key factor influencing its physicochemical characteristics. nih.gov
The table below presents a compilation of physicochemical properties for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C6H4N2S |
| Molecular Weight | 136.17 g/mol |
| Boiling Point | 231-233 °C |
| Density | 1.22 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.665 |
| Enthalpy of Vaporization | 44.379 kJ/mol |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.trbiointerfaceresearch.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, often represented as a docking score, which can suggest the strength of the interaction. tubitak.gov.tr
While molecular docking is a powerful tool for hypothesis generation in medicinal chemistry, a review of the scientific literature did not yield specific studies where this compound has been used as a ligand in molecular docking simulations against a defined protein target. Such studies, were they to be conducted, could provide valuable insights into its potential biological activities by identifying proteins with which it may interact.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. fraserlab.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes and flexibility of molecules, which is critical for understanding their function and interactions. fraserlab.comiaea.org
For a compound like this compound, MD simulations could be employed to study its behavior in different solvent environments or its dynamic interactions within the binding site of a protein, subsequent to a docking study. However, specific molecular dynamics simulation studies focusing on this compound were not identified in the surveyed literature.
Semiempirical Calculations for Mechanistic Pathways and Stability
Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but are simplified by making certain approximations and using empirical parameters. These methods are computationally less expensive than ab initio calculations, making them suitable for larger molecules. They are often used to study reaction mechanisms, predict molecular geometries, and estimate electronic properties.
These calculations could be applied to this compound to investigate the stability of different conformers, explore the mechanistic pathways of its reactions (such as its interaction with amino acids), or to understand its electronic structure. nih.gov Despite the utility of these methods, specific research employing semiempirical calculations to investigate the mechanistic pathways and stability of this compound was not found in the reviewed scientific literature.
Future Directions and Translational Research
Development of 3-Pyridyl Isothiocyanate-Based Therapeutic Agents
Pharmacological Options in Anti-ischemic Therapy
Recent studies have highlighted the potential of this compound as a cardioprotective agent, particularly in the context of anti-ischemic therapy. nih.govnih.govresearchgate.net The compound's beneficial effects are largely attributed to its ability to act as a hydrogen sulfide (B99878) (H₂S) donor. nih.govnih.govresearchgate.net H₂S is an endogenous gasotransmitter known for its protective role in the cardiovascular system, especially against ischemia/reperfusion injury. nih.govnih.gov
Research involving a library of forty-five different isothiocyanates identified 3-pyridyl-isothiocyanate as one of the most promising candidates due to its efficient H₂S-releasing capabilities. nih.govnih.govresearchgate.net The electron-deficient nature of the pyridine (B92270) ring in its structure enhances its ability to release H₂S. nih.govresearchgate.net This release is believed to trigger a "pharmacological pre-conditioning" effect, which can protect cardiac tissue from ischemic damage. nih.govnih.govresearchgate.net In vivo studies have demonstrated a positive effect of this compound in models of ischemia/reperfusion injury, suggesting its potential as a viable option in anti-ischemic therapy. nih.govnih.gov The mechanism of action is thought to involve the modulation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which are key targets in cardioprotection. researchgate.netmdpi.com
Chemopreventive Agents for Lung Cancer
Isothiocyanates, as a class of compounds, are recognized for their chemopreventive properties, particularly against lung cancer induced by tobacco-specific carcinogens. aacrjournals.orgnih.govtandfonline.com While much of the research has focused on naturally occurring isothiocyanates like phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC), the structural features of this compound suggest its potential relevance in this area. aacrjournals.orgnih.gov The primary mechanism of chemoprevention by isothiocyanates involves the modulation of carcinogen metabolism, leading to detoxification and reduced DNA damage. nih.govoup.com
Studies have investigated the inhibitory effects of various isothiocyanates on the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a major lung carcinogen in tobacco smoke. nih.govoup.com The structure of the isothiocyanate plays a crucial role in its efficacy, with factors like the length of the alkyl chain influencing its inhibitory potency. aacrjournals.org While direct studies on this compound's chemopreventive activity in lung cancer are less common, the established role of the pyridyl group in the structure of the carcinogen NNK makes it a compound of interest for further investigation. aacrjournals.orgresearchgate.net
Potential as Anti-inflammatory Agents
The anti-inflammatory potential of isothiocyanates is another area of active research. nih.govmdpi.com Hydrogen sulfide, which can be released by compounds like this compound, is known to have potent anti-inflammatory effects. researchgate.net Research has shown that various isothiocyanates can modulate inflammatory pathways. For instance, some have been found to reduce the production of pro-inflammatory mediators. researchgate.net While specific studies focusing solely on the anti-inflammatory properties of this compound are not extensive, its ability to act as an H₂S donor suggests a plausible mechanism through which it could exert anti-inflammatory effects. researchgate.net Further research is needed to fully explore this potential therapeutic application.
Exploration of this compound in Targeted Drug Delivery
Beyond its direct therapeutic effects, this compound is also being investigated as a component in advanced drug delivery systems. nih.gov
Synthesis of Cationic Polymers for Targeted Delivery
The isothiocyanate group is a reactive moiety that can be used to synthesize more complex molecules, including polymers for targeted drug and gene delivery. nih.govsmolecule.com Cationic polymers are of particular interest as they can form complexes with negatively charged nucleic acids, facilitating their delivery into cells for gene therapy. mdpi.com These polymers are designed to be biocompatible and biodegradable, offering a promising alternative to viral vectors. mdpi.comekb.eg
Research in this area has explored the synthesis of various cationic polymers, though specific examples detailing the direct use of this compound in the final polymer structure for drug delivery are still emerging. nih.govmdpi.com The general principle involves using the isothiocyanate's reactivity to link it to other molecules, creating polymers with specific properties for targeted delivery. nih.gov The development of such polymers could enable the more efficient and targeted delivery of therapeutic agents, including those based on this compound itself, to specific cells or tissues. nih.gov
Clinical Translation and Future Research Needs
The journey of this compound from a laboratory chemical to a clinically approved therapeutic agent requires extensive further research. While preclinical studies have shown promise, particularly in the realm of cardioprotection, clinical trials in humans are necessary to establish its safety and efficacy. nih.govscispace.com
Future research should focus on several key areas:
Detailed Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound is crucial. This includes further elucidation of its interaction with biological targets beyond H₂S donation.
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are needed to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, as well as its dose-response relationships.
Long-term Safety and Toxicity: Rigorous toxicological studies are required to assess the long-term safety of this compound.
Development of Optimized Analogs: Medicinal chemistry efforts could focus on synthesizing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Clinical Trials: Well-designed clinical trials are the ultimate step to translate the promising preclinical findings into tangible benefits for patients.
The exploration of this compound in targeted drug delivery systems also warrants further investigation. The development of novel polymers and nanoparticles incorporating this compound could open up new avenues for treating a variety of diseases.
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of 3-pyridyl isothiocyanate in synthetic chemistry studies?
To ensure purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as it effectively separates isothiocyanate derivatives from byproducts. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify the pyridyl ring protons (δ 7.2–8.5 ppm) and the isothiocyanate group (C=S stretch at ~1200–1250 cm⁻¹ via FTIR). Cross-validate results with mass spectrometry (MS) to confirm molecular ion peaks .
Q. How can researchers design a baseline experiment to assess the reactivity of this compound with amine-containing biomolecules?
Use a nucleophilic substitution reaction under mild conditions (e.g., pH 7.4 phosphate buffer, 25°C). Monitor the reaction via UV-Vis spectroscopy to track thiourea adduct formation (λ_max ~270 nm). Include controls such as omitting the amine or using inert solvents (e.g., DMSO) to rule out non-specific interactions. Quantify yields using HPLC with a C18 column .
Q. What are the standard protocols for handling this compound in laboratory settings to ensure safety?
Due to its volatility and potential toxicity, work in a fume hood with nitrile gloves and lab coats. Store the compound in airtight, light-resistant containers at –20°C. Use gas chromatography-mass spectrometry (GC-MS) to monitor airborne levels during experiments, adhering to OSHA exposure limits (<0.1 ppm) .
Advanced Research Questions
Q. How can contradictory findings about the inhibitory effects of this compound on carcinogen metabolism be resolved?
Discrepancies often arise from differences in model systems (e.g., liver microsomes vs. in vivo models) or metabolite detection limits . For example, highlights that metabolomics platforms may miss low-abundance metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). To resolve contradictions:
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) between this compound and its analogs in carcinogen inhibition?
- Synthesize derivatives with modified pyridyl substituents (e.g., 4-phenyl or 2-thiophene groups) and test their inhibition of NNK metabolism ().
- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes (e.g., CYP2A6).
- Validate predictions via kinetic assays measuring IC₅₀ values and enzyme inhibition constants (Kᵢ) .
Q. How should researchers address variability in metabolomic data when studying this compound’s role in detoxification pathways?
- Normalize data using internal standards (e.g., deuterated NNAL) to correct for batch effects.
- Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish biological variation from technical noise.
- Use absolute quantification for key metabolites (e.g., via stable isotope dilution) rather than relying on relative concentrations, as noted in .
Q. What methodologies are optimal for investigating the dual role of this compound as both a detoxification agent and a potential pro-carcinogen?
- Conduct dose-response studies in cellular models (e.g., HepG2 cells) to identify thresholds where detoxification shifts to toxicity.
- Measure glutathione (GSH) depletion via Ellman’s assay to assess oxidative stress.
- Use RNA-seq to profile NRF2 pathway activation (detoxification) vs. DNA damage markers (γ-H2AX) .
Methodological Considerations for Data Interpretation
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
- Account for bioavailability differences : In vivo, factors like absorption and first-pass metabolism reduce active compound levels. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate tissue-specific exposure.
- Validate in vitro findings using xenograft models with controlled dosing regimens .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in inhibition studies?
- Fit data to logistic regression models or four-parameter Hill equations to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple groups.
- Report confidence intervals and effect sizes to avoid overinterpreting small sample sizes () .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
